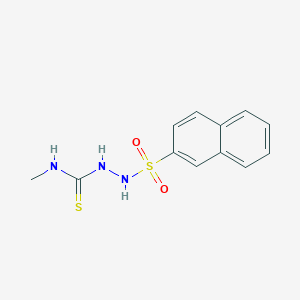![molecular formula C15H14ClN3O B5739011 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile, also known as CDMNN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. CDMNN has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of glucose, triglycerides, and cholesterol in diabetic rats. It has also been reported to reduce the levels of pro-inflammatory cytokines in lipopolysaccharide-induced acute lung injury in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various scientific research fields. However, one of the limitations of using 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile is its limited availability, which may hinder its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the research and development of 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile could increase its availability and facilitate its use in scientific research.
Métodos De Síntesis
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2-chloroacetate to form ethyl 2-(5-chloro-2-methoxyphenyl)acetate. The second step involves the reaction of ethyl 2-(5-chloro-2-methoxyphenyl)acetate with methylamine to form 2-(5-chloro-2-methoxyphenylamino)acetic acid methyl ester. The final step involves the reaction of 2-(5-chloro-2-methoxyphenylamino)acetic acid methyl ester with acetic anhydride and ammonium acetate to form 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile.
Aplicaciones Científicas De Investigación
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as an antidiabetic agent.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyanilino)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-9-6-10(2)18-15(12(9)8-17)19-13-7-11(16)4-5-14(13)20-3/h4-7H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXHBKIIIBYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC2=C(C=CC(=C2)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5738931.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B5738932.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5738939.png)
![2-{[4-(2-naphthyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5738943.png)
![cyclohexyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5738947.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide](/img/structure/B5738952.png)
![4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5738954.png)



![5-(2-furyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5738996.png)

